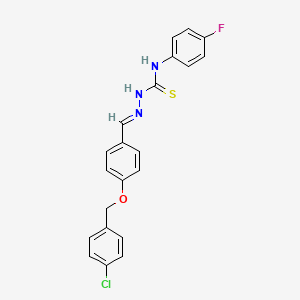![molecular formula C23H21N3O3S2 B12010054 N-(2-methylphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide CAS No. 618072-77-8](/img/structure/B12010054.png)
N-(2-methylphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Compound X” , is a complex organic molecule with a fascinating structure. Let’s break it down:
- The core structure consists of an indole ring, which imparts aromatic properties.
- The thiazolidine ring attached to the indole contains a thioxo group (S=C) and a propyl side chain.
- The N-(2-methylphenyl) group adds further complexity.
Métodos De Preparación
Synthetic Routes:
-
Condensation Reaction
- Starting from 2-methylbenzaldehyde, react with 2,3-dihydro-1H-indole-2,3-dione (isatin) to form the indole ring.
- Introduce the thiazolidine ring by reacting with thiosemicarbazide.
- Acetylate the amino group to obtain the final compound.
-
Industrial Production
- Industrial synthesis typically involves multistep processes, including cyclization, acetylation, and purification.
- Optimization of reaction conditions ensures high yield and purity.
Análisis De Reacciones Químicas
Oxidation: Compound X can undergo oxidation at the thiazolidine sulfur to form a sulfoxide or sulfone.
Reduction: Reduction of the indole carbonyl group yields the corresponding alcohol.
Substitution: The phenyl group can be substituted with various functional groups.
Common Reagents: Thionyl chloride, sodium borohydride, and strong acids/bases.
Major Products: Sulfoxide derivatives, indole alcohols, and substituted phenyl compounds.
Aplicaciones Científicas De Investigación
Medicine: Investigated for potential antitumor and antimicrobial properties.
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its effects on cellular pathways.
Industry: Applied in the development of novel materials.
Mecanismo De Acción
Molecular Targets: Likely interacts with enzymes or receptors involved in cell growth and metabolism.
Pathways: Further research needed to elucidate specific pathways.
Comparación Con Compuestos Similares
Similar Compounds: Compare with other indole-based molecules, such as indomethacin and tryptophan derivatives.
Propiedades
Número CAS |
618072-77-8 |
|---|---|
Fórmula molecular |
C23H21N3O3S2 |
Peso molecular |
451.6 g/mol |
Nombre IUPAC |
N-(2-methylphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)indol-1-yl]acetamide |
InChI |
InChI=1S/C23H21N3O3S2/c1-3-12-25-22(29)20(31-23(25)30)19-15-9-5-7-11-17(15)26(21(19)28)13-18(27)24-16-10-6-4-8-14(16)2/h4-11H,3,12-13H2,1-2H3,(H,24,27)/b20-19- |
Clave InChI |
QIQYGQKZZRLNHQ-VXPUYCOJSA-N |
SMILES isomérico |
CCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4C)/SC1=S |
SMILES canónico |
CCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4C)SC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12009977.png)
![1H-Benzimidazole, 2-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-](/img/structure/B12009985.png)
![Benzyl 2-(3-(2-methoxyphenyl)allylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12009993.png)
![3-allyl-2-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12009995.png)
![N-(2,2,2-trichloro-1-{[(3-chloroanilino)carbothioyl]amino}ethyl)butanamide](/img/structure/B12009996.png)


![1-[2-(Methylsulfanyl)phenyl]cyclobutanecarboxylic acid](/img/structure/B12010017.png)


![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12010028.png)
![Benzene, 1-methoxy-4-[(4-methylphenyl)sulfonyl]-](/img/structure/B12010035.png)
![5-(4-tert-butylphenyl)-4-{[(E)-(4-chlorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12010042.png)

